molecular formula C13H26N2O3 B2448063 3-(2-Amino-1-hydroxy-1-methyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1334487-67-0

3-(2-Amino-1-hydroxy-1-methyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2448063
CAS RN: 1334487-67-0
M. Wt: 258.362
InChI Key: JIBIFMUBOQYMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-1-hydroxy-1-methyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Alkaloids and Piperidine Derivatives

This compound is used in the synthesis of enantiomers of piperidine alkaloids like dumetorine and epidihydropinidine. Researchers utilized 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester as a common starting material, demonstrating its significance in the synthesis of complex alkaloids and derivatives (Passarella et al., 2009).

Advanced Organic Synthesis Techniques

Studies involving the synthesis of novel amino acids like 6-(hydroxymethyl)-2-piperidinecarboxylic acid illustrate the compound's role in advancing organic synthesis techniques. This research highlights the compound's utility in creating complex molecular structures, which are important in medicinal chemistry and material science (Bolós et al., 1994).

Development of Versatile Intermediates

The compound serves as a versatile intermediate in the synthesis of a broad range of amines containing a substituted piperidine subunit. This application is crucial for the development of new pharmaceuticals and bioactive molecules (Acharya & Clive, 2010).

Molecular Structure Analysis

Research on the molecular structure of related cyclic amino acid esters, including this compound, contributes to our understanding of molecular configurations and interactions. Such studies are foundational in the fields of crystallography and molecular biology (Moriguchi et al., 2014).

Synthesis of Biologically Active Alkaloids

The compound is also utilized in the synthesis of biologically active alkaloids like sedridine and coniine. This underscores its importance in medicinal chemistry, particularly in the development of therapeutic agents (Passarella et al., 2005).

Channel Activation Research

Studies involving channel activation, such as the selective activation of human small-conductance Ca2+-activated K+ channels, also employ derivatives of this compound. This research has implications for the development of new treatments for diseases related to ion channel dysfunction (Hougaard et al., 2009).

properties

IUPAC Name

tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-6-10(8-15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBIFMUBOQYMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

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